An In-Depth Technical Guide to N-butyl-4-phenylpiperazine-1-carboxamide: Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-butyl-4-phenylpiperazine-1-carboxamide: Structure, Properties, and Synthesis
Abstract: This technical guide provides a comprehensive overview of N-butyl-4-phenylpiperazine-1-carboxamide, a molecule of interest within the broader class of phenylpiperazine derivatives. Phenylpiperazines are a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs. This document delineates the chemical structure, physicochemical properties, and detailed protocols for the synthesis and analytical characterization of this specific compound. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies.
Chemical Identity and Structure
The structural foundation of N-butyl-4-phenylpiperazine-1-carboxamide combines three key pharmacophores: a phenyl group, a piperazine ring, and an N-butyl carboxamide moiety. This combination influences its steric and electronic properties, which in turn dictate its solubility, stability, and potential biological interactions.
Nomenclature and Identifiers
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IUPAC Name: N-butyl-4-phenylpiperazine-1-carboxamide
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Molecular Formula: C₁₅H₂₃N₃O
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Canonical SMILES: CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2
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InChI Key: Based on its structure, the InChIKey would be generated from the InChI string: InChI=1S/C15H23N3O/c1-2-3-9-17-15(19)18-12-10-16(11-13-18)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3,(H,17,19)
Chemical Structure
The molecule's architecture features a central piperazine ring. The nitrogen at position 1 is functionalized with an N-butylcarboxamide group, while the nitrogen at position 4 is substituted with a phenyl ring.
Caption: Chemical structure of N-butyl-4-phenylpiperazine-1-carboxamide.
Physicochemical Properties
Direct experimental data for N-butyl-4-phenylpiperazine-1-carboxamide is not extensively reported in public literature, necessitating an analysis based on its constituent parts and data from closely related analogs. The properties are dominated by the lipophilic phenyl and butyl groups and the polar amide and tertiary amine functionalities.
| Property | Value / Expected Characteristic | Rationale / Source |
| Molecular Weight | 261.37 g/mol | Calculated from the molecular formula (C₁₅H₂₃N₃O). |
| Appearance | Expected to be an off-white to yellow solid or viscous oil. | Based on analogs like tert-Butyl 4-phenylpiperazine-1-carboxylate, which is a solid.[1][2] |
| Boiling Point | >300 °C (Predicted) | The parent compound, 1-phenylpiperazine, has a boiling point of 286 °C.[3] The addition of the N-butylcarboxamide group will significantly increase the molecular weight and intermolecular forces, raising the boiling point. |
| Melting Point | Data not available. Likely to be a solid at room temperature. | Many related piperazine carboxamide derivatives exist as crystalline solids, often as hydrochloride salts with melting points in the 190-250°C range.[4] |
| Aqueous Solubility | Low at neutral pH. Higher solubility in acidic conditions. | The molecule has significant lipophilic character. The basic nitrogen atoms of the piperazine ring will be protonated in acidic media, forming more soluble salts.[4][5] |
| Organic Solvent Solubility | Soluble in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | The parent 1-phenylpiperazine is soluble in such solvents, a property that is expected to be retained.[5] |
| pKa | ~8.0 - 8.7 (Predicted for the piperazine nitrogen) | The pKa of 1-phenylpiperazine is approximately 8.71.[3] This value is a reliable estimate for the basicity of the piperazine ring in the target molecule. |
Synthesis and Purification
The synthesis of N-butyl-4-phenylpiperazine-1-carboxamide can be approached through several reliable methods common in medicinal chemistry. The most direct and efficient pathway involves the reaction of 1-phenylpiperazine with butyl isocyanate. This approach is favored for its high yield and straightforward execution.
Proposed Synthetic Protocol: Isocyanate Addition
This protocol describes the synthesis via the addition of an isocyanate to a secondary amine, a robust and high-yielding reaction.
Causality: The nucleophilic secondary amine of the 1-phenylpiperazine attacks the electrophilic carbon of the butyl isocyanate. This forms a stable urea linkage (carboxamide in this context) without the need for coupling agents or the generation of byproducts that require extensive purification.
Step-by-Step Methodology:
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Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-phenylpiperazine (1.0 eq).
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Solvent Addition: Dissolve the starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).
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Reactant Addition: While stirring the solution at room temperature (20-25 °C), add n-butyl isocyanate (1.05 eq) dropwise over 5 minutes.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
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Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to elute the final product.
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Isolation: Combine the pure fractions and evaporate the solvent in vacuo to yield N-butyl-4-phenylpiperazine-1-carboxamide as the final product. Confirm identity and purity using analytical methods described in Section 4.
Workflow Visualization
Caption: Synthetic workflow for N-butyl-4-phenylpiperazine-1-carboxamide.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols are standard for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR provides the most definitive structural information. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR confirms the carbon skeleton.
Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
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Expected Spectral Features:
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Aromatic Protons: A multiplet in the range of δ 6.8-7.4 ppm corresponding to the 5 protons of the phenyl ring.
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Piperazine Protons: Two distinct sets of broad signals, typically between δ 2.8-3.6 ppm, for the two sets of non-equivalent CH₂ groups adjacent to the two different nitrogen atoms.[6][7]
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Amide Proton: A broad triplet or singlet around δ 4.5-5.5 ppm for the N-H proton, which may exchange with residual water.
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Butyl Chain Protons:
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A triplet around δ 0.9 ppm (3H) for the terminal methyl (CH₃) group.
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A multiplet (sextet) around δ 1.3-1.4 ppm (2H) for the internal CH₂ group.
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A multiplet (quintet) around δ 1.5 ppm (2H) for the CH₂ group adjacent to the methyl group.
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A quartet or triplet around δ 3.1-3.3 ppm (2H) for the CH₂ group attached to the amide nitrogen.
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Mass Spectrometry (MS)
Expertise: Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns. Electron-impact (EI) or Electrospray Ionization (ESI) are common methods.[8]
Protocol: ESI-MS
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Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Analysis: Infuse the sample directly into the ESI source. Acquire data in positive ion mode.
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Expected Results:
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Molecular Ion Peak: A prominent peak at m/z 262.19, corresponding to the [M+H]⁺ ion.
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Key Fragments: Fragmentation may occur at the amide bond or within the piperazine ring, providing further structural confirmation.
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Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is used to identify the presence of key functional groups by observing their vibrational frequencies.[8]
Protocol: Attenuated Total Reflectance (ATR)-IR
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Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
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Expected Vibrational Modes:
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N-H Stretch: A moderate band around 3300-3400 cm⁻¹ from the amide N-H.
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C-H Stretch (Aliphatic): Multiple sharp bands in the 2850-2960 cm⁻¹ region.
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C=O Stretch (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹. This is a key diagnostic peak.
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C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
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References
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GSRS. N-BUTYL-4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBOXAMIDE. [Link]
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Pharmaffiliates. CAS No : 77278-63-8 | Product Name : tert-Butyl 4-phenylpiperazine-1-carboxylate. [Link]
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PubChem. N-phenylpiperazine-1-carboxamide. [Link]
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PMC. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]
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DOI. Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. [Link]
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MDPI. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. [Link]
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MDPI. Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. [Link]
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PubChem. 4-[4,4-Bis-(4-fluoro-phenyl)-butyl]-piperazine-1-carboxylic acid 2-(4-cyano-phenyl)-ethyl ester. [Link]
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ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]
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DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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MilliporeSigma. 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester. [Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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JOCPR. In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. [Link]
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ResearchGate. (PDF) Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. [Link]
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NIST. Piperazine, 1-phenyl-. [Link]
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